11-Deoxy-8-azaprostaglandin E(1)
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57740-61-1 |
|---|---|
Molecular Formula |
C19H33NO4 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
7-[(2S)-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid |
InChI |
InChI=1S/C19H33NO4/c1-2-3-6-9-17(21)13-11-16-12-14-18(22)20(16)15-8-5-4-7-10-19(23)24/h11,13,16-17,21H,2-10,12,14-15H2,1H3,(H,23,24)/b13-11+/t16-,17-/m1/s1 |
InChI Key |
XOPMUDZOEKPBQZ-HZTRFMAJSA-N |
SMILES |
CCCCCC(C=CC1CCC(=O)N1CCCCCCC(=O)O)O |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1CCC(=O)N1CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1CCC(=O)N1CCCCCCC(=O)O)O |
Synonyms |
11-deoxy-8-azaprostaglandin E(1) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivations of 11 Deoxy 8 Azaprostaglandin E 1
Retrosynthetic Analysis and Key Precursors
A retrosynthetic approach to 11-Deoxy-8-azaprostaglandin E(1) breaks down the target molecule into simpler, more readily available precursors. This analysis is crucial for designing a logical and efficient synthetic route.
Utilization of Chiral Pool Starting Materials (e.g., Pyroglutamic Acid, D-Glucose)
The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products that can serve as starting materials for the synthesis of complex chiral molecules. nih.govnih.gov This strategy avoids the need for de novo asymmetric synthesis, often leading to more efficient and scalable routes.
Pyroglutamic Acid: This cyclic amino acid derivative has been utilized as a chiral template in the synthesis of various natural products and analogs. wikipedia.orgmdpi.com Its inherent chirality and functional groups make it a suitable precursor for constructing the pyrrolidinone core of 8-azaprostaglandin analogs. The synthesis of pyroglutamic acid derivatives is an active area of research. googleapis.com
D-Glucose: As a readily available and inexpensive chiral starting material, D-glucose has been employed in the total synthesis of prostaglandins (B1171923). acs.org Its multiple stereocenters can be strategically manipulated to establish the desired stereochemistry in the target molecule. The influence of glucose on prostaglandin (B15479496) synthesis has been a subject of study. nih.govnih.gov
Stereocontrolled Synthesis Approaches
Controlling the stereochemistry at multiple chiral centers is a critical challenge in the synthesis of prostaglandins and their analogs. Various stereocontrolled synthesis approaches have been developed to ensure the correct spatial arrangement of substituents, which is essential for biological activity. These methods often involve the use of chiral catalysts, auxiliaries, or starting materials from the chiral pool to direct the stereochemical outcome of key reactions. nih.gov The enantioselective synthesis of 8-aza-PGE1 has been reported, highlighting the importance of stereocontrol in this class of molecules. epa.gov
Total Synthesis Pathways of 11-Deoxy-8-azaprostaglandin E(1)
The total synthesis of 11-Deoxy-8-azaprostaglandin E(1) involves the assembly of the molecule from simpler starting materials through a series of chemical reactions. Several distinct pathways have been reported in the literature. acs.org
Multi-Step Reaction Sequences and Intermediate Compounds
A general representation of a synthetic sequence is outlined below:
| Step | Reaction Type | Key Reagents/Conditions | Intermediate Formed |
| 1 | Functional group manipulation of starting material | Varies depending on the chosen chiral pool starting material | Chiral building block |
| 2 | Introduction of the upper side chain | Alkylation or other C-C bond formation | Pyrrolidinone with upper side chain |
| 3 | Introduction of the lower side chain | Wittig reaction, Horner-Wadsworth-Emmons reaction, or other olefination methods | Fully elaborated cyclopentanone core |
| 4 | Final functional group modifications | Deprotection, oxidation, or reduction | 11-Deoxy-8-azaprostaglandin E(1) |
Novel Catalytic and Reagent-Based Transformations
Recent advances in organic synthesis have led to the development of novel catalytic and reagent-based transformations that have been applied to the synthesis of prostaglandin analogs. A modular enantioselective synthesis of 8-aza-prostaglandin E1 has been developed, which utilizes a cross olefin metathesis reaction to connect key fragments of the molecule. epa.gov This approach offers flexibility and efficiency in constructing the target compound.
Synthesis of Analogues and Derivatives of 11-Deoxy-8-azaprostaglandin E(1)
The core structure of 11-Deoxy-8-azaprostaglandin E(1), which features a pyrrolidinone nucleus instead of the typical cyclopentane (B165970) ring of natural prostaglandins, offers a versatile scaffold for chemical modification. The synthesis of analogues and derivatives generally involves the construction of this heterocyclic core, followed by the attachment and elaboration of the α- and ω-side chains. Methodologies such as parallel synthesis have been employed to generate libraries of prostaglandin analogues, allowing for the rapid exploration of structure-activity relationships. This can involve introducing diversity in the upper (α-) side chain through techniques like Suzuki coupling of hydroborated alkenes, and attaching various lower (ω-) side chains as higher-order cuprates nih.gov.
Structural Modifications for Enhanced Selectivity
The modification of the 11-Deoxy-8-azaprostaglandin E(1) structure is a key strategy for improving its affinity and selectivity for specific prostanoid receptors, such as the EP receptor subtypes. By altering the chemical architecture, researchers can fine-tune the compound's pharmacological profile.
One notable example is the development of an 8-aza-5-thiaProstaglandin E(1) analogue, which has demonstrated high potency and selectivity as an EP4 receptor agonist. nih.gov In this derivative, the carbon atom at the 5-position of the α-side chain is replaced by a sulfur atom. This bioisosteric replacement leads to a compound with not only potent EP4 receptor affinity and functional activity but also excellent subtype-selectivity. nih.gov Furthermore, such modifications can also enhance the metabolic stability of the compound, a desirable property for potential therapeutic agents. nih.gov
The table below summarizes the key structural modification and its impact on receptor selectivity.
| Analogue | Structural Modification | Target Receptor | Effect on Selectivity |
| 8-aza-5-thiaPGE(1) | Replacement of C5 with a sulfur atom | EP4 | High selectivity for EP4 receptor |
Stereoisomeric and Diastereomeric Preparations
The biological activity of prostaglandins and their analogues is highly dependent on their stereochemistry. Therefore, the stereocontrolled synthesis of 11-Deoxy-8-azaprostaglandin E(1) and its derivatives is of paramount importance to isolate the desired stereoisomer and maximize therapeutic efficacy.
A significant approach to achieving this is through enantioselective synthesis, which allows for the preparation of a single, desired enantiomer. One reported method for the enantioselective synthesis of 8-aza-PGE(1) utilizes a chiral starting material to establish the correct stereochemistry early in the synthetic sequence. sigmaaldrich.com This particular synthesis commences with (R)-malic acid, a readily available chiral molecule. The key steps involve the creation of a 5-vinyl-γ-lactam subunit, which serves as the core of the 8-azaprostaglandin structure. The stereochemistry is controlled using a Ley's sulfone-based α-amidalkylation protocol, which results in a diastereomeric ratio of 6.8:1. The desired diastereomer is then carried forward to complete the synthesis. sigmaaldrich.com
The synthesis of the chiral 2,3-disubstituted pyrrolidinone core is a critical aspect of these stereoselective preparations. Asymmetric copper-catalyzed cyclizative aminoboration is one of the advanced methods that have been developed for the enantioselective synthesis of such N-heterocycles, which are foundational to the structure of 8-azaprostaglandins.
The table below outlines a key strategy for the stereospecific preparation of 8-azaprostaglandin E(1).
| Synthetic Approach | Chiral Precursor | Key Reaction | Outcome |
| Enantioselective Synthesis | (R)-Malic Acid | Ley's sulfone-based α-amidalkylation | Diastereoselective formation of the γ-lactam core |
Structure Activity Relationship Sar Investigations of 11 Deoxy 8 Azaprostaglandin E 1 and Its Analogues
Elucidation of Pharmacophoric Requirements for Prostanoid Receptor Binding
The interaction of prostaglandins (B1171923) with their receptors is a highly specific process, dictated by the presence and spatial arrangement of key functional groups. For 11-Deoxy-8-azaprostaglandin E(1) and its analogues, the essential pharmacophoric features include a carboxyl group at the C1 position, a ketone at the C9 position, and a hydroxyl group at the C15 position.
The carboxyl group at the C1 position is a critical determinant for high-affinity binding to prostanoid receptors. Studies on various prostaglandin (B15479496) analogues have shown that modification of this carboxylic acid to an ester significantly reduces both affinity and potency researchgate.net. This suggests that the negative charge of the carboxylate is essential for the initial ionic interaction with the receptor.
The C9 ketone and the C15 hydroxyl group are also vital for agonist activity. The specific configuration of the hydroxyl group at the C15 position plays a critical role in the biological activity of prostaglandins researchgate.net. While direct binding data for 11-Deoxy-8-azaprostaglandin E(1) is limited, data from its parent compound, 11-deoxy-PGE(1), reveals a non-selective agonist profile at EP receptors, with a notable affinity for the mouse EP3 receptor nih.gov.
The binding affinities of 11-deoxy-PGE(1) at various mouse prostanoid receptors are summarized in the table below, providing insight into the potential receptor interactions of its 8-aza analogue.
Table 1: Binding Affinities (Ki, nM) of 11-deoxy-PGE(1) at Mouse Prostanoid Receptors
| Receptor | Ki (nM) |
|---|---|
| EP1 | 600 |
| EP2 | 45 |
| EP3 | 1.1 |
| EP4 | 23 |
Data sourced from Kiriyama et al., 1997. nih.gov
Impact of Core Ring Modifications (8-Aza Substitution)
The substitution of the C8 carbon with a nitrogen atom to form the 8-aza core is a significant modification that can influence the compound's chemical properties and its interaction with prostanoid receptors. This substitution introduces a potential site for hydrogen bonding and alters the conformation of the cyclopentane (B165970) ring, which can impact receptor binding and selectivity.
While specific SAR studies on the 8-aza substitution in 11-deoxyprostaglandins are not extensively detailed in the available literature, research on other 8-azaprostaglandin analogues provides valuable insights. For instance, a series of 8-aza-prostaglandin E(1) analogues were synthesized and found to have a high affinity for the EP4 receptor, suggesting that the 8-aza core is well-tolerated and can be a foundation for developing selective agonists.
Influence of Side Chain Modifications on Biological Activity
Alpha-Chain Length and Saturation Effects
The alpha-chain of prostaglandins, extending from C1 to C7, plays a crucial role in receptor recognition and activation. The length and degree of saturation of this chain can significantly impact the biological activity of 11-Deoxy-8-azaprostaglandin E(1) analogues. While specific studies on the alpha-chain modifications of this particular compound are limited, general principles of prostaglandin SAR suggest that alterations in this region can affect receptor affinity and selectivity. The optimal length of the alpha-chain is generally considered to be seven carbons, and the presence of the C5-C6 double bond can also influence activity.
Omega-Chain Stereochemistry and Substituent Effects
The omega-chain, from C13 to C20, is a critical region for determining the potency and selectivity of prostaglandin analogues. The stereochemistry of the C15 hydroxyl group and the nature of substituents on this chain are of particular importance. In natural prostaglandins, the (S)-configuration of the C15 hydroxyl group is essential for high biological activity.
Modifications to the omega-chain can enhance the activity of compounds with moderate or weak potency researchgate.net. For example, the introduction of an aryl group at the C16 position in 8-aza-5-thia-prostaglandin E(1) analogues has been explored to improve their pharmacological profile.
Positional Effects of Functional Groups on Receptor Affinity and Agonism
The specific placement of functional groups on the prostaglandin scaffold is a key determinant of receptor affinity and agonist activity. The C1-carboxyl group, the C9-ketone, and the C15-hydroxyl group are all crucial for the biological function of 11-Deoxy-8-azaprostaglandin E(1) and its analogues.
The EP3 receptor, for which 11-deoxy-PGE(1) shows high affinity, has a broad binding profile, accommodating various modifications in the prostaglandin structure nih.gov. This suggests that the 8-aza analogue may also interact favorably with this receptor subtype.
Role of Absence of 11-Hydroxyl Group
The absence of the hydroxyl group at the C11 position, a defining feature of 11-Deoxy-8-azaprostaglandin E(1), significantly influences its receptor binding profile. The 11-hydroxyl group is a key determinant of the conformational structure of the cyclopentane ring and is involved in interactions with several prostanoid receptors.
Its absence in 11-deoxy-PGE(1) leads to a distinct pattern of receptor affinities compared to PGE(1). For instance, 11-deoxy-PGE(1) demonstrates binding to both EP2 and EP4 receptors, similar to PGE(2) nih.gov. However, it also shows a particularly high affinity for the EP3 receptor, being nearly equipotent to PGE(1) at this subtype nih.gov. This highlights that the lack of the 11-hydroxyl group can alter the selectivity profile of the prostaglandin analogue.
Effects of Difluoro Substitution
The introduction of difluoro groups into the 11-Deoxy-8-azaprostaglandin E(1) scaffold has been a key area of investigation to modulate potency and selectivity. A significant example of this is the analogue KMN-159, which incorporates a gem-difluoro substitution at the C-10 position, alpha to the lactam carbonyl of 11-deoxy-8-aza-PGE(1). This structural modification has been shown to have a profound impact on the compound's biological activity, particularly its interaction with the prostaglandin E2 receptor subtype 4 (EP4).
Research has demonstrated that this difluoro substitution can lead to a significant increase in potency. For instance, the difluoro analogue KMN-165 (11-deoxy-10,10-difluoro-8-aza-PGE(1)) exhibited a notable shift in its half-maximal effective concentration (EC50) for inducing alkaline phosphatase (ALP) activity in rat bone marrow cells, a measure of osteoblastic differentiation. Compared to its non-fluorinated parent compound, 11-deoxy-8-aza-PGE(1), which had an EC50 of 91.2 ± 26.6 nM, KMN-165 showed a significantly lower EC50 of 10.6 ± 2.6 nM, indicating a substantial increase in potency. nih.gov
Further modifications, combining the difluoro substitution with a unique acetylene-bearing ω-chain, resulted in the compound KMN-159. This combination not only maintained the increased potency but also enhanced selectivity for the EP4 receptor over the EP2 receptor. nih.gov The potency of KMN-159 in inducing ALP activity in bone marrow cells was even greater, with an EC50 of 2.44 ± 0.45 nM, representing an approximately 40-fold increase compared to the parent 11-deoxy-8-aza-PGE(1). nih.gov
These findings highlight the strategic importance of difluoro substitution in the design of potent and selective 11-Deoxy-8-azaprostaglandin E(1) analogues. The electronic and conformational changes induced by the difluoromethyl group at the γ-lactam α-position, such as altered nitrogen hybridization and lactam ring puckering, are thought to contribute to the observed increase in EP4 receptor binding and activity. researchgate.net
Table 1: Biological Activity of 11-Deoxy-8-azaprostaglandin E(1) and its Difluoro Analogues
| Compound | Modification | Target/Assay | EC50 (nM) | Fold Increase in Potency (vs. Parent) |
| 11-Deoxy-8-azaprostaglandin E(1) | - | ALP Activity in Rat BMCs | 91.2 ± 26.6 | 1 |
| KMN-165 | 10,10-difluoro | ALP Activity in Rat BMCs | 10.6 ± 2.6 | ~8.6 |
| KMN-159 | 10,10-difluoro + acetylene ω-chain | ALP Activity in Rat BMCs | 2.44 ± 0.45 | ~37.4 |
Data sourced from Owen et al., 2020. nih.gov
Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Studies
As of the latest available information, specific computational chemistry and Quantitative Structure-Activity Relationship (QSAR) studies focusing exclusively on 11-Deoxy-8-azaprostaglandin E(1) and its direct analogues are not extensively reported in publicly accessible scientific literature. However, the broader field of prostaglandin research has utilized these in silico methods to understand the structural requirements for receptor binding and activity, which can provide valuable context.
Computational modeling and docking studies have been employed to investigate the interactions between various prostaglandin analogues and their receptors. These studies help in visualizing the binding modes and identifying key amino acid residues within the receptor's binding pocket that are crucial for ligand recognition and activation. For prostaglandin E1 analogues, such studies would typically explore the role of the carboxylic acid head group, the hydroxyl groups on the cyclopentane ring (or its bioisosteric replacement), and the ω-chain in receptor interaction. The goal of these computational approaches is to build predictive models that can guide the synthesis of new analogues with improved affinity and selectivity.
QSAR studies, in a more general sense for prostanoid receptor agonists, aim to establish a mathematical relationship between the physicochemical properties of the compounds and their biological activities. These studies often involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters, and correlating them with experimental data like binding affinities (Ki) or functional potencies (EC50). While a dedicated QSAR model for the 11-Deoxy-8-azaprostaglandin E(1) series is not available, the principles derived from QSAR studies on other prostaglandin E analogues would likely be applicable. These principles often highlight the importance of specific stereochemistry, the length and saturation of the side chains, and the nature of substituents on the core structure for optimal receptor interaction. The insights gained from such studies are instrumental in the rational design of novel therapeutic agents targeting specific prostanoid receptors.
Pharmacological Characterization and Receptor Interactions of 11 Deoxy 8 Azaprostaglandin E 1
Prostanoid Receptor Subtype Selectivity Profiling
11-Deoxy-8-azaprostaglandin E(1) is a synthetic analog of prostaglandin (B15479496) E1. Its interaction profile with the four EP receptor subtypes (EP1, EP2, EP3, and EP4) reveals a degree of selectivity that has been explored in various studies. The compound is part of a series of 8-aza prostaglandin E(1) (PGE(1)) analogs synthesized and evaluated for their affinity for PGE(2) receptor subtypes. nih.gov
Research on the binding specificities of various prostanoids to mouse prostanoid receptors expressed in Chinese hamster ovary (CHO) cells did not show significant binding of 11-deoxy-PGE(1) to the EP1 receptor. nih.gov The EP1 receptor is known to bind with moderate affinity to other prostanoids like 17-phenyl-PGE2 and sulprostone. nih.gov
The EP2 receptor demonstrates a similar binding profile to the EP4 receptor, and both show an affinity for 11-deoxy-PGE(1). nih.gov However, the EP2 and EP4 receptors can be distinguished by other compounds, indicating distinct, albeit related, ligand binding pockets. nih.gov While 11-Deoxy-8-azaprostaglandin E(1) is considered a non-selective agonist of the EP2, EP3, and EP4 receptors, its most pronounced activity is often associated with the EP4 subtype. ncats.io
The EP3 receptor exhibits the broadest binding profile among the EP subtypes. nih.gov It has been shown to bind 11-deoxy-PGE(1) with a high affinity, with Ki values in the low nanomolar range (0.6-3.7 nM), similar to its natural ligand PGE2. nih.gov This suggests that 11-Deoxy-8-azaprostaglandin E(1) can act as a potent agonist at this receptor subtype.
The most notable interaction of 11-Deoxy-8-azaprostaglandin E(1) is with the EP4 receptor. It is recognized as a potent EP4 receptor agonist. nih.gov Studies on 8-aza PGE(1) analogs, including 11-Deoxy-8-azaprostaglandin E(1), have identified them as promising leads for highly selective EP4 agonists. nih.gov The binding profile of the EP4 receptor is similar to the EP2 receptor, with both binding 11-deoxy-PGE(1). nih.gov
Table 1: Prostanoid Receptor Binding Affinities
| Compound | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) |
|---|---|---|---|---|
| 11-Deoxy-PGE(1) | No significant binding | Binds | 0.6-3.7 | Binds |
| PGE2 | 14-36 | Binds | 0.6-3.7 | Binds |
Data derived from studies on mouse prostanoid receptors expressed in Chinese hamster ovary cells. nih.gov
Ligand Binding Dynamics and Kinetics
Detailed kinetic studies, such as association and dissociation rates (k-on and k-off), for 11-Deoxy-8-azaprostaglandin E(1) are not extensively detailed in the provided search results. However, the high affinity for EP3 and the potent agonism at EP4 receptors suggest favorable binding dynamics. nih.govnih.gov The development of 8-aza PGE(1) analogs was driven by the need for potent EP4 receptor affinity and good functional activity, which implies efficient binding and activation of the receptor. nih.gov The structural modifications in the 8-aza series of prostaglandin analogs, including the introduction of a nitrogen atom in the cyclopentane (B165970) ring, are crucial for their biological properties and receptor interactions.
Downstream Signaling Pathway Modulation
The activation of EP receptors by agonists like 11-Deoxy-8-azaprostaglandin E(1) initiates specific intracellular signaling cascades. The EP2 and EP4 receptors are primarily coupled to the Gs alpha subunit of G proteins. nih.gov Upon agonist binding, this leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). ncats.ionih.gov
It has been demonstrated that 11-Deoxy-8-azaprostaglandin E(1) stimulates the release of cAMP in Jurkat cells, which is consistent with its agonist activity at EP2 and EP4 receptors. ncats.io The modulation of cAMP levels is a critical downstream effect of EP4 receptor activation and is central to the physiological responses mediated by this receptor, which include smooth muscle relaxation and modulation of inflammatory processes. nih.gov In contrast, the EP1 receptor is coupled to Gq, leading to an increase in intracellular calcium, while the EP3 receptor can couple to Gi, which inhibits adenylyl cyclase, or other G proteins depending on the splice variant. nih.gov The potent agonism of 11-Deoxy-8-azaprostaglandin E(1) at EP3 and EP4 receptors suggests it can modulate multiple signaling pathways.
Adenylyl Cyclase Activity and cAMP Production
The interaction of 11-Deoxy-8-azaprostaglandin E(1) with prostanoid receptors initiates a cascade of intracellular events, a key one being the modulation of adenylyl cyclase activity and the subsequent production of cyclic adenosine monophosphate (cAMP). Prostaglandin E2 (PGE2), the natural ligand for EP receptors, is known to stimulate cAMP formation in various cell types. The synthetic analog, 11-Deoxy-8-azaprostaglandin E(1), has been investigated for its ability to mimic or antagonize this effect, providing insights into its receptor binding and activation properties.
Studies have shown that this compound can influence the adenylyl cyclase system, though the extent and nature of this influence can vary depending on the specific cell and tissue type being examined. The activation of certain EP receptor subtypes, particularly EP2 and EP4, is strongly linked to the stimulation of adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, the activation of the EP3 receptor subtype can lead to an inhibition of adenylyl cyclase. The precise effect of 11-Deoxy-8-azaprostaglandin E(1) on cAMP production is therefore a critical determinant of its pharmacological profile.
Table 1: Effect of 11-Deoxy-8-azaprostaglandin E(1) on cAMP Production in Different Cellular Systems
| Cell Type/Tissue | Concentration of 11-Deoxy-8-azaprostaglandin E(1) | Observed Effect on cAMP Levels | Receptor Subtype Implicated |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
This table is intended to be illustrative. Specific experimental data from published research would be required to populate it accurately.
Other Intracellular Signaling Cascades Affected by Receptor Activation
Beyond the well-established adenylyl cyclase-cAMP pathway, the activation of prostanoid receptors by ligands such as 11-Deoxy-8-azaprostaglandin E(1) can trigger a variety of other intracellular signaling cascades. These alternative pathways contribute to the diverse and often tissue-specific physiological and pathological effects of prostanoids.
One of the principal alternative signaling pathways involves the activation of phospholipase C (PLC). Upon receptor binding, certain EP receptor subtypes, notably the EP1 receptor, can activate PLC. This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration can activate a host of downstream effector proteins, including protein kinase C (PKC) and various calmodulin-dependent kinases, thereby modulating cellular processes such as muscle contraction, secretion, and gene transcription.
Simultaneously, DAG, the other product of PIP2 hydrolysis, remains in the plasma membrane where it serves as a crucial activator for PKC. The activation of PKC can, in turn, lead to the phosphorylation of a wide array of substrate proteins, influencing cellular proliferation, differentiation, and apoptosis. The ability of 11-Deoxy-8-azaprostaglandin E(1) to engage these PLC-dependent pathways is a key aspect of its pharmacological characterization.
Furthermore, prostanoid receptor activation can also interface with other signaling networks, including the mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways. These cascades are pivotal in regulating a broad spectrum of cellular activities, including cell growth, stress responses, and inflammation. The specific signaling pathways engaged by 11-Deoxy-8-azaprostaglandin E(1) are dependent on the receptor subtype it interacts with and the cellular context.
Table 2: Overview of Intracellular Signaling Pathways Potentially Modulated by 11-Deoxy-8-azaprostaglandin E(1)
| Signaling Pathway | Key Second Messengers/Mediators | Potential Cellular Responses |
| Phospholipase C (PLC) | Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG) | Increased intracellular Ca2+, Protein Kinase C (PKC) activation, smooth muscle contraction, secretion |
| Mitogen-Activated Protein Kinase (MAPK) | ERK, p38, JNK | Regulation of gene expression, cell proliferation, inflammation, apoptosis |
This table provides a general overview. The specific pathways activated by 11-Deoxy-8-azaprostaglandin E(1) are dependent on the experimental system.
Cellular and Sub Cellular Biological Activities of 11 Deoxy 8 Azaprostaglandin E 1
In Vitro Cellular Responses and Assays
Cell Proliferation Studies in Various Cell Lines
There is a lack of specific studies focusing on the direct effects of 11-Deoxy-8-azaprostaglandin E(1) on the proliferation of various cell lines. While some related azaprostaglandin compounds have been assessed for their anticancer properties in human liver carcinoma (HepG2) and breast carcinoma (MCF7) cell lines, the specific activity and data for 11-Deoxy-8-azaprostaglandin E(1) are not available in the reviewed literature.
Modulation of Cellular Differentiation Processes
Currently, there is no available scientific literature that investigates or reports on the modulation of cellular differentiation processes by 11-Deoxy-8-azaprostaglandin E(1).
Effects on Gene Expression and Protein Synthesis
The effects of 11-Deoxy-8-azaprostaglandin E(1) on gene expression and protein synthesis have not been documented in the available research. Studies detailing changes in transcriptional or translational activities in response to this compound are absent.
Receptor Internalization and Desensitization Studies
There are no specific studies available that examine the ability of 11-Deoxy-8-azaprostaglandin E(1) to induce receptor internalization or desensitization. The interaction of this compound with cell surface receptors and the subsequent cellular signaling responses have not been characterized.
Mechanistic Studies on Cellular Targets
Investigation of Specific Enzyme Interactions
While the synthesis of 11-Deoxy-8-azaprostaglandin E(1) involves enzymatic steps, there is no research available that investigates the specific interactions of the final compound with cellular enzymes as a mechanism of its biological activity.
Modulation of Membrane Transport Systems
Direct and specific research on the modulation of membrane transport systems by 11-Deoxy-8-azaprostaglandin E(1) is not extensively detailed in publicly available scientific literature. However, as a synthetic derivative of Prostaglandin (B15479496) E1 (PGE1), its biological activities are anticipated to be related to those of its parent compound. ontosight.ai Prostaglandins (B1171923) are known to influence various physiological processes by modulating membrane transport proteins. ontosight.ai
Prostaglandin E1, the parent compound of 11-Deoxy-8-azaprostaglandin E(1), has been shown to regulate the activity of the Na,K-ATPase pump, a crucial enzyme for maintaining cellular ion homeostasis. nih.gov The Na,K-ATPase is a transmembrane protein that actively transports three sodium ions out of the cell and two potassium ions into the cell, a process coupled with the hydrolysis of one molecule of ATP. nih.govuniprot.orgyoutube.com This pumping action is fundamental for establishing the electrochemical gradients necessary for various cellular functions, including the regulation of cell volume, nerve impulse transmission, and the transport of other solutes. nih.gov
The regulation of the Na,K-ATPase by Prostaglandin E1 involves complex signaling pathways. Studies have indicated that PGE1 can lead to an increase in the biosynthesis of the Na,K-ATPase, thereby enhancing its activity. This effect is mediated through signaling cascades that can involve both cyclic AMP (cAMP) and calcium ions (Ca²⁺) as second messengers. The involvement of Protein Kinase C (PKC) has also been suggested in the signaling pathway initiated by PGE1 to modulate the expression of the Na,K-ATPase subunits.
While these findings pertain directly to Prostaglandin E1, the structural modifications in 11-Deoxy-8-azaprostaglandin E(1), namely the substitution of a carbon atom with a nitrogen atom at the 8th position and the absence of a hydroxyl group at the 11th position, could potentially alter its binding affinity to prostaglandin receptors and its subsequent downstream signaling effects on membrane transport systems. ontosight.ai Further research is required to elucidate the specific interactions of 11-Deoxy-8-azaprostaglandin E(1) with membrane transporters like the Na,K-ATPase and to determine how its unique structure influences these cellular functions.
| Membrane Transport System | Observed Effect of Prostaglandin E1 (Parent Compound) | Potential Implication for 11-Deoxy-8-azaprostaglandin E(1) |
| Na,K-ATPase Pump | Increased biosynthesis and activity. | May modulate Na,K-ATPase activity, but specific effects are unconfirmed. |
| Calcium Ion (Ca²⁺) Signaling | PGE1 signaling can involve Ca²⁺ as a second messenger. | Potential to influence intracellular calcium levels, pending further investigation. |
Interactions with Immune Cell Function (Excluding Clinical Immunology)
The direct and specific interactions of 11-Deoxy-8-azaprostaglandin E(1) with immune cells are not well-documented in the available scientific literature. However, given its classification as a synthetic prostaglandin analog, its immunomodulatory effects can be contextualized by examining the known activities of natural prostaglandins, particularly Prostaglandin E1. ontosight.ai Prostaglandins are potent lipid mediators that play a significant role in modulating inflammatory and immune responses. ontosight.ai
Mesenchymal stem cells (MSCs), for instance, exert some of their anti-inflammatory effects through the production of Prostaglandin E2, which in turn influences macrophage function. nih.gov This includes stimulating macrophages to produce the anti-inflammatory cytokine IL-10 and enhancing their capacity for bacterial killing. nih.gov Furthermore, Prostaglandin E2 can also regulate the production of other cytokines by immune cells.
Research on other synthetic prostaglandin analogs, such as 15-deoxy-Δ(12,14)-prostaglandin J(2), has demonstrated direct effects on monocyte/macrophage cell lines. These effects include the inhibition of phagocytic activity, suppression of cell proliferation, and a reduction in the expression of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and monocyte chemotactic protein-1 (MCP-1). These actions highlight the potential for synthetic prostaglandins to significantly attenuate the biological activities of key innate immune cells.
While these studies provide a framework for the potential immunomodulatory properties of prostaglandin analogs, the specific effects of 11-Deoxy-8-azaprostaglandin E(1) on different immune cell populations, such as lymphocytes (T-cells and B-cells) and monocytes/macrophages, remain to be elucidated. The unique structural features of 11-Deoxy-8-azaprostaglandin E(1) may lead to a distinct profile of interaction with immune cell receptors and signaling pathways compared to other prostaglandins. Therefore, dedicated studies are necessary to characterize its precise role in modulating immune cell function.
| Immune Cell Type | Observed Effects of Related Prostaglandins | Potential (Unconfirmed) Interactions of 11-Deoxy-8-azaprostaglandin E(1) |
| Macrophages/Monocytes | Modulation of cytokine production (e.g., IL-10, TNF-α, IL-6), inhibition of phagocytosis and proliferation by some analogs. nih.gov | May influence cytokine secretion, phagocytic activity, and proliferation. |
| Lymphocytes (T-cells, B-cells) | Prostaglandins can influence lymphocyte development and effector functions. | Could potentially modulate lymphocyte activation, differentiation, and survival. |
Preclinical in Vivo Investigations Non Human Models
Pharmacological Effects in Animal Models
Investigations into the in vivo pharmacological effects of 11-Deoxy-8-azaprostaglandin E(1) are limited. However, studies on closely related azaprostaglandin analogs provide some insights into the potential biological activities of this class of compounds.
Hemodynamic Responses (e.g., Vasodepressor Activity)
In contrast, studies on non-azotated analogs, such as (+/-)-11-deoxy, 16-phenoxy-17,18,19,20-tetranor prostaglandin (B15479496) E1, have shown distinct cardiovascular effects. Intravenous administration in anesthetized rats led to sharp depressor effects at higher doses, though transient small pressor effects were occasionally observed at lower doses nih.gov. Similarly, (+/-) 11-deoxy prostaglandin E1 has been shown to cause a decrease in mean arterial blood pressure following intravenous administration in guinea pigs nih.gov. It is important to note that these findings on non-nitrogenated analogs may not be directly translatable to 11-Deoxy-8-azaprostaglandin E(1).
Respiratory System Effects (e.g., Bronchodilation)
Specific data on the effects of 11-Deoxy-8-azaprostaglandin E(1) on the respiratory system in animal models have not been extensively reported. The aforementioned study on 11-azaprostaglandin derivatives did not find noteworthy activity on the guinea pig trachea in vitro, suggesting a lack of potent bronchodilator or bronchoconstrictor effects for the analogs tested nih.gov.
For comparison, non-aza analogs such as (+/-) 11-deoxy prostaglandin E1 have demonstrated bronchodilator properties. This compound was shown to inhibit histamine-induced bronchoconstriction in anesthetized guinea pigs and decrease pulmonary resistance in cats nih.gov.
Organ-Specific Responses (e.g., Ocular, Renal, Cardiovascular Systems)
There is a significant lack of published research on the specific effects of 11-Deoxy-8-azaprostaglandin E(1) on ocular, renal, and cardiovascular systems in animal models. While prostaglandin analogs, in general, are known to have diverse and potent effects on these systems, the introduction of a nitrogen atom at the 8th position of the prostaglandin skeleton, as in 8-azaprostaglandin E(1) analogs, can significantly alter their biological activity profile.
Comparative Efficacy and Selectivity in Animal Systems
Detailed in vivo studies comparing the efficacy and selectivity of 11-Deoxy-8-azaprostaglandin E(1) to other prostaglandins (B1171923) or therapeutic agents are scarce. The available research on a general group of 11-azaprostaglandin derivatives indicated that they did not exhibit superior activity compared to natural prostaglandins in the in vivo models tested, which included anesthetized rat blood pressure and assessments of gastric lesions nih.gov.
In Vivo Receptor Target Engagement Studies
In vivo receptor target engagement studies specifically for 11-Deoxy-8-azaprostaglandin E(1) have not been identified in the reviewed literature. However, a study focused on the synthesis of a series of 8-aza prostaglandin E(1) analogs for the purpose of identifying orally available EP4 subtype-selective agonists. This research highlighted that certain 8-aza PGE(1) analogs demonstrated highly potent EP4 receptor affinity and excellent subtype-selectivity in in vitro assays nih.gov. While this study provides valuable information on the potential receptor targets for this class of compounds, it does not provide in vivo evidence of receptor engagement for 11-Deoxy-8-azaprostaglandin E(1).
Metabolic Pathways and Biotransformation Studies of 11 Deoxy 8 Azaprostaglandin E 1
Identification of Metabolites
There is currently no specific information available in the scientific literature identifying the metabolites of 11-Deoxy-8-azaprostaglandin E(1). For natural prostaglandins (B1171923) such as Prostaglandin (B15479496) E2, the metabolic process is well-documented and involves a series of enzymatic conversions. The primary route of metabolism for PGE2 involves oxidation of the 15-hydroxyl group, followed by reduction of the 13,14-double bond. Further degradation through beta-oxidation and omega-oxidation of the side chains results in a variety of dicarboxylic acid metabolites that are then excreted in the urine.
Without experimental data, it is not possible to definitively state what the metabolites of 11-Deoxy-8-azaprostaglandin E(1) would be. The introduction of a nitrogen atom at the 8-position and the removal of the hydroxyl group at the 11-position would likely influence its recognition by metabolic enzymes and, consequently, the structure of its metabolites.
Enzymatic Biotransformations (e.g., Cytochrome P450, Dehydrogenases)
While no studies have directly investigated the enzymatic biotransformation of 11-Deoxy-8-azaprostaglandin E(1), the metabolism of natural prostaglandins is known to be mediated by specific enzymes.
Dehydrogenases: The key enzyme in the catabolism of prostaglandins like PGE2 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govtandfonline.com This enzyme catalyzes the oxidation of the 15-hydroxyl group to a 15-keto metabolite, which significantly reduces the biological activity of the prostaglandin. nih.govtandfonline.com Given that 11-Deoxy-8-azaprostaglandin E(1) retains the 15-hydroxyl group, it is plausible that it could be a substrate for 15-PGDH. However, the structural modifications in the ring may affect its binding and turnover rate.
Cytochrome P450: The Cytochrome P450 (CYP) superfamily of enzymes is known to be involved in the metabolism of a wide range of compounds, including some prostaglandins. nih.govnih.gov CYPs can catalyze various reactions, including hydroxylation at the omega (ω) and ω-1 positions of the prostaglandin side chains. nih.gov For instance, some P450 enzymes can convert prostaglandin endoperoxides to other products. nih.gov It is conceivable that CYP enzymes could be involved in the metabolism of 11-Deoxy-8-azaprostaglandin E(1), potentially leading to hydroxylated metabolites. However, without specific studies, the involvement of any particular CYP isozyme remains speculative.
Table 1: Potential Enzymatic Biotransformations
| Enzyme Family | Potential Action on Prostaglandins | Relevance to 11-Deoxy-8-azaprostaglandin E(1) |
| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Oxidation of the 15-hydroxyl group. nih.govtandfonline.com | Hypothetical: May be a substrate due to the presence of a 15-hydroxyl group. |
| Cytochrome P450 (CYP) Enzymes | ω- and (ω-1)-hydroxylation of side chains. nih.gov | Hypothetical: Could be involved in side-chain oxidation. |
Metabolic Stability Studies In Vitro (e.g., Liver Microsomes)
There are no published in vitro metabolic stability studies for 11-Deoxy-8-azaprostaglandin E(1) using liver microsomes or other subcellular fractions. Such studies are crucial in early drug discovery to predict the metabolic clearance of a compound. In these assays, the test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like Cytochrome P450s, and the rate of disappearance of the parent compound is measured over time.
Table 2: General Parameters from In Vitro Metabolic Stability Assays
| Parameter | Description |
| Half-life (t½) | The time it takes for the concentration of the compound to be reduced by half. |
| Intrinsic Clearance (CLint) | A measure of the intrinsic metabolic capacity of the liver to metabolize a drug. |
Without such studies on 11-Deoxy-8-azaprostaglandin E(1), its metabolic stability remains unknown.
Q & A
What are the established synthetic methodologies for 11-Deoxy-8-azaprostaglandin E(1), and how do they address stereochemical control?
Basic Research Focus
The synthesis of 11-Deoxy-8-azaprostaglandin E(1) typically employs modular strategies combining asymmetric catalysis and functional group transformations. For example, a validated route involves:
- Malimide chemistry : Condensation of (R)-malic acid with α,ω-amino ester hydrochlorides to form a γ-lactam core .
- Sharpless asymmetric epoxidation (SAE) : To generate chiral allylic alcohol intermediates with >99% enantiomeric excess (e.g., (S)-allylic alcohol 14 derived from (E)-2-octenol) .
- Cross olefin metathesis (CM) : To couple γ-lactam subunits with ω-chain precursors, ensuring regioselectivity .
Steric and electronic guidance in Ley’s sulfone-based α-amidoalkylation (dr = 6.8:1) is critical for stereochemical fidelity .
How can researchers resolve contradictions in biological activity data across studies involving 11-Deoxy-8-azaprostaglandin E(1) analogues?
Advanced Research Focus
Data discrepancies often arise from methodological variability, such as:
- Receptor selectivity assays : Differences in cell lines (e.g., EP4 vs. EP2 receptor expression profiles) or agonist/antagonist protocols .
- Oxidative stress marker quantification : Variability in 8-isoprostane or 8-OHdG measurement techniques (ELISA vs. LC-MS) .
Resolution strategies :- Standardize protocols using guidelines from National Science Education Standards (e.g., replication, controlled variables) .
- Apply multivariate statistical analysis (e.g., ANOVA with post-hoc tests) to isolate confounding factors .
What analytical techniques are most reliable for characterizing 11-Deoxy-8-azaprostaglandin E(1) and its intermediates?
Basic Research Focus
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation and stereochemical confirmation (e.g., vicinal coupling constants in γ-lactams) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and enantiomeric excess, particularly after asymmetric steps .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular weight validation .
Cross-referencing with synthetic intermediates described in The Journal of Organic Chemistry (e.g., methyl 1,3-dimethyl-2-oxocyclohexaneacetates) ensures accuracy .
What challenges arise in optimizing enantioselective synthesis routes for 11-Deoxy-8-azaprostaglandin E(1) derivatives?
Advanced Research Focus
Critical challenges include:
- Metathesis efficiency : Catalyst selection (e.g., Grubbs vs. Hoveyda-Grubbs) impacts yield and stereochemical outcomes .
- Scalability of asymmetric steps : SAE and titanium-mediated epoxide opening require strict anhydrous conditions, complicating large-scale production .
Methodological solutions :- Use kinetic resolution or chiral auxiliaries to improve diastereomeric ratios .
- Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry) .
How should researchers design pharmacokinetic studies for 11-Deoxy-8-azaprostaglandin E(1) analogues?
Advanced Research Focus
Robust pharmacokinetic studies require:
- In vitro models : Hepatocyte stability assays to assess metabolic pathways (e.g., CYP450-mediated oxidation) .
- In vivo protocols : Rodent models with timed blood sampling for bioavailability and half-life determination .
- Analytical validation : LC-MS/MS for quantitating plasma concentrations, adhering to FDA guidelines for accuracy and precision .
Align objectives with Extended Essay Guide standards: Define milestones (e.g., Cmax, AUC) and justify species selection .
What strategies mitigate oxidative degradation during storage of 11-Deoxy-8-azaprostaglandin E(1) samples?
Basic Research Focus
Prostaglandin analogues are prone to oxidation; mitigation involves:
- Lyophilization : Store in inert atmospheres (argon) at -80°C to limit peroxide formation .
- Antioxidant additives : Use ascorbate or α-tocopherol in buffer formulations .
- Stability monitoring : Regular HPLC-UV checks for degradation products (e.g., 8-iso-PGF1α) .
How can computational modeling enhance the design of 11-Deoxy-8-azaprostaglandin E(1) derivatives with improved receptor binding?
Advanced Research Focus
Computational approaches include:
- Molecular docking : Screen analogues against prostaglandin receptor crystal structures (e.g., EP4 PDB entries) to predict binding affinities .
- QSAR modeling : Correlate substituent effects (e.g., ω-chain length) with activity data from TETRAHEDRON LETT studies .
Validate predictions using SPR (surface plasmon resonance) for kinetic binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
